molecular formula C9H15N3O2 B12868937 Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12868937
M. Wt: 197.23 g/mol
InChI Key: IDJLKADHSLYIDF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate stands out due to its isopropyl substitution, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-8(10)12(11-7)6(2)3/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJLKADHSLYIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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